molecular formula C11H14BrNO2 B3293274 (6-Bromo-8-methoxychroman-3-YL)methanamine CAS No. 885271-56-7

(6-Bromo-8-methoxychroman-3-YL)methanamine

Cat. No.: B3293274
CAS No.: 885271-56-7
M. Wt: 272.14 g/mol
InChI Key: LOPJEPQRPQSCPC-UHFFFAOYSA-N
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Description

The compound “(6-Bromo-8-methoxychroman-3-YL)methanamine” is a chemical of interest in scientific research due to its unique properties . It is also known as (6-Bromo-8-methoxy-chroman-3-YL)-methylamine . The CAS number for this compound is 885271-56-7 .


Physical and Chemical Properties Analysis

The physical form of this compound is a white solid . It should be stored in a cool place . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.

Safety and Hazards

The safety data sheet for (6-Bromo-8-methoxychroman-3-YL)methanamine indicates that it has some hazards. It is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion or irritation . It’s important to handle this compound with care, following all safety precautions.

Properties

CAS No.

885271-56-7

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

6-bromo-8-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C11H14BrNO2/c1-13-9-4-7-3-8(12)5-10(14-2)11(7)15-6-9/h3,5,9,13H,4,6H2,1-2H3

InChI Key

LOPJEPQRPQSCPC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1OCC(C2)CN)Br

Canonical SMILES

CNC1CC2=C(C(=CC(=C2)Br)OC)OC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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